molecular formula C11H18N4 B3116699 5-METHYL-6-(4-METHYLPIPERAZIN-1-YL)-3-PYRIDINAMINE CAS No. 219132-85-1

5-METHYL-6-(4-METHYLPIPERAZIN-1-YL)-3-PYRIDINAMINE

Cat. No.: B3116699
CAS No.: 219132-85-1
M. Wt: 206.29 g/mol
InChI Key: KIOTWWSITUMCSQ-UHFFFAOYSA-N
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Description

5-Methyl-6-(4-methylpiperazin-1-yl)-3-pyridinamine is a heterocyclic compound that features a pyridine ring substituted with a methyl group, a piperazine ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(4-methylpiperazin-1-yl)-3-pyridinamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-methyl-3-pyridinamine.

    Nucleophilic Substitution: The amino group on the pyridine ring undergoes nucleophilic substitution with 4-methylpiperazine. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the absence of high temperature, high pressure, and noble metal catalysts makes the process more feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(4-methylpiperazin-1-yl)-3-pyridinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The amino group on the pyridine ring can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

5-Methyl-6-(4-methylpiperazin-1-yl)-3-pyridinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-6-(4-methylpiperazin-1-yl)-3-pyridinamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to enhance the binding affinity of the compound to its target, thereby modulating the biological activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-(4-methylpiperazin-1-yl)-3-pyridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperazine and amino groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-9-7-10(12)8-13-11(9)15-5-3-14(2)4-6-15/h7-8H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOTWWSITUMCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229531
Record name 5-Methyl-6-(4-methyl-1-piperazinyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219132-85-1
Record name 5-Methyl-6-(4-methyl-1-piperazinyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219132-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-6-(4-methyl-1-piperazinyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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